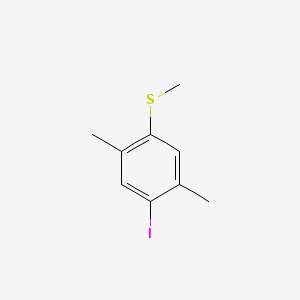
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of an iodine atom, two methyl groups, and a methylsulfanyl group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane typically involves the iodination of 2,5-dimethylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the sulfoxide or sulfone back to the sulfanyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-substituted-2,5-dimethylphenyl(methyl)sulfane derivatives.
Oxidation: Formation of (4-iodo-2,5-dimethylphenyl)(methyl)sulfoxide or sulfone.
Reduction: Formation of 2,5-dimethylphenyl(methyl)sulfane or its derivatives.
Aplicaciones Científicas De Investigación
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The iodine atom and methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Iodo-2,5-dimethylphenyl)(ethyl)sulfane
- (4-Iodo-2,5-dimethylphenyl)(propyl)sulfane
- (4-Bromo-2,5-dimethylphenyl)(methyl)sulfane
- (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo or chloro analogs. The methylsulfanyl group also contributes to its unique chemical behavior, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11IS |
|---|---|
Peso molecular |
278.16 g/mol |
Nombre IUPAC |
1-iodo-2,5-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Clave InChI |
LUCRDZPBSGSJTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


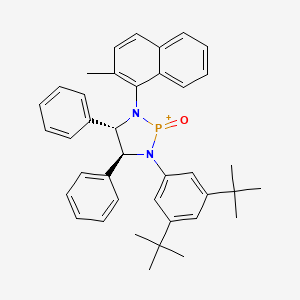
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
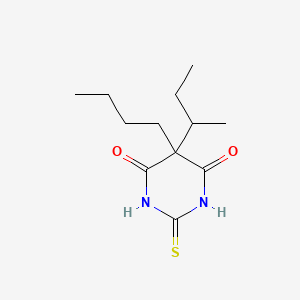
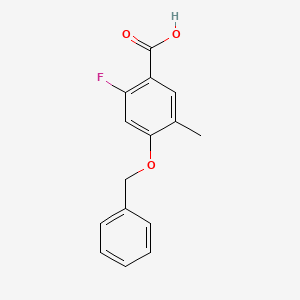
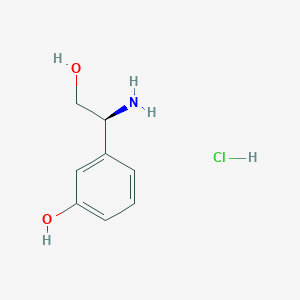
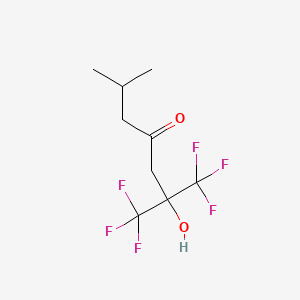
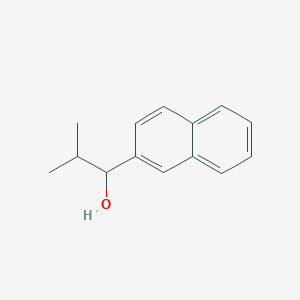
![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)


![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
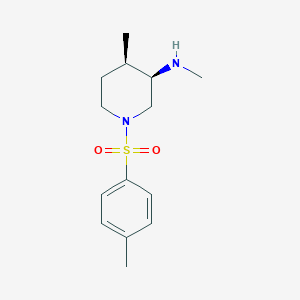
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
